![molecular formula C18H22N4O4 B13491541 5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a combination of amine, piperidine, and isoindole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Amino Group: The amino group is introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and piperidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-methylbutan-2-amine: A primary aliphatic amine with similar structural features.
(S)-(+)-2-Amino-3-methyl-1-butanol: A compound with a similar amino group and aliphatic chain.
Uniqueness
What sets 5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both the isoindole and piperidine rings, along with the amino group, allows for a wide range of chemical reactions and interactions.
特性
分子式 |
C18H22N4O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
5-[(3-amino-3-methylbutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-9(18(2,3)19)20-10-4-5-11-12(8-10)17(26)22(16(11)25)13-6-7-14(23)21-15(13)24/h4-5,8-9,13,20H,6-7,19H2,1-3H3,(H,21,23,24) |
InChIキー |
HREBSKVIGSNNML-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)N)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
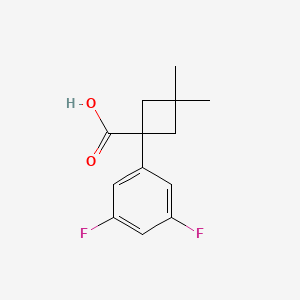
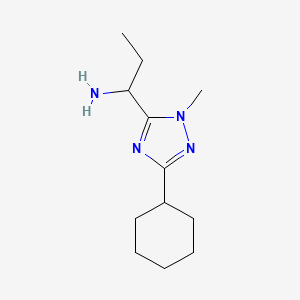
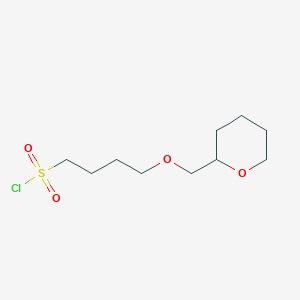
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
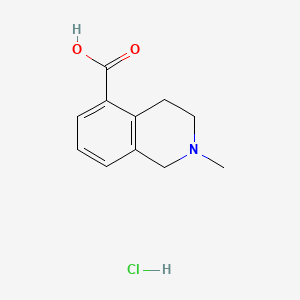
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)

![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
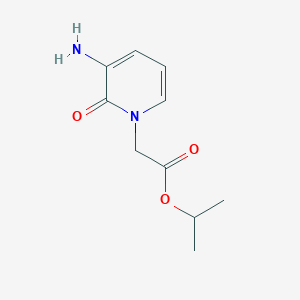
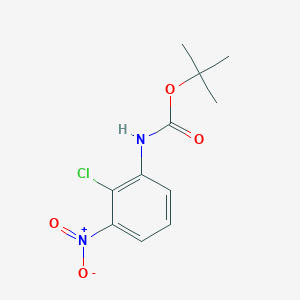
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
